5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline
Description
Properties
IUPAC Name |
5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h3-4,12H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELLBOWUERIKHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2NC1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo 8 Fluoro 1,2,3,4 Tetrahydroquinoline and Analogues
Strategies for Constructing the 1,2,3,4-Tetrahydroquinoline (B108954) Core
The formation of the 1,2,3,4-tetrahydroquinoline ring system is the foundational step in synthesizing the target molecule and its analogs. A variety of synthetic methodologies are available, each offering specific advantages concerning efficiency, substrate compatibility, and control over substitution patterns.
Reductive Cyclization Approaches
Reductive cyclization is a widely employed method for synthesizing tetrahydroquinolines, often commencing from substituted nitroarenes. A common approach involves the catalytic hydrogenation of a γ-nitro-substituted aromatic compound. This process reduces the nitro group to an amine, which then undergoes intramolecular cyclization to form the tetrahydroquinoline ring. nih.gov The choice of solvent and catalyst is crucial for achieving high yields and selectivity. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) is a frequently used method for this transformation. nih.gov Another variation involves the cobalt-catalyzed reductive cyclization of nitro cyclic sulfites. lookchem.com
Bischler-Napieralski Cyclization and Subsequent Reduction
The Bischler-Napieralski reaction offers a classic route to 3,4-dihydroisoquinolines, which can be readily reduced to the corresponding tetrahydroquinolines. This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). jk-sci.comorganic-chemistry.orgnrochemistry.com The resulting 3,4-dihydroisoquinoline (B110456) intermediate is then reduced, often using sodium borohydride (B1222165), to yield the 1,2,3,4-tetrahydroquinoline. nih.gov The success of this method is highly dependent on the electronic nature of the aromatic ring, with electron-donating groups facilitating the cyclization. jk-sci.com
Multi-component Reactions (MCR) in Tetrahydroquinoline Synthesis
Multi-component reactions (MCRs) are highly efficient for creating molecular complexity in a single step. The Povarov reaction, a type of aza-Diels-Alder reaction, is a prominent MCR for synthesizing tetrahydroquinolines. researchgate.netresearchgate.net This reaction typically involves the condensation of an aniline (B41778), an aldehyde, and an activated alkene. researchgate.net The versatility of the Povarov reaction allows for the introduction of diverse substituents on the tetrahydroquinoline core by varying the starting materials. Other notable MCRs for quinoline (B57606) synthesis, which can then be reduced to tetrahydroquinolines, include the Doebner-von Miller and Combes reactions.
| Reaction Type | Key Reactants | Product |
| Povarov Reaction | Aniline, Aldehyde, Activated Alkene | Substituted Tetrahydroquinoline |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl Compound | Substituted Quinoline (then reduced) |
| Combes Synthesis | Aniline, β-Diketone | Substituted Quinoline (then reduced) |
Other Cyclization and Ring-forming Reactions
A variety of other cyclization methods are also utilized in tetrahydroquinoline synthesis. Transition-metal-catalyzed reactions, such as the oxidative cyclization of tertiary anilines with maleimides, provide a modern approach to these heterocycles. acs.org Additionally, gold-catalyzed intramolecular hydroarylation of N-aryl propargylamines offers an efficient route with excellent regioselectivity. organic-chemistry.org Another strategy involves the formal [4+2] heterocyclization to produce trifluoromethylsulfonyl-substituted tetrahydroquinolines. nih.gov
Regioselective Halogenation and Functionalization
Following the construction of the tetrahydroquinoline core, the precise introduction of halogen atoms is critical. The directing effects of the substituents already present on the aromatic ring are key to achieving the desired regiochemistry.
Electrophilic Aromatic Substitution for Bromination and Fluorination
Electrophilic aromatic substitution is the standard method for introducing halogens onto the tetrahydroquinoline ring. The nitrogen atom of the tetrahydroquinoline is a strong activating group, directing incoming electrophiles primarily to the ortho and para positions (C5 and C7).
For the synthesis of 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline, a multi-step approach is typically required. If starting with an 8-substituted quinoline, bromination often occurs at the 5- and 7-positions. researchgate.net For instance, the bromination of 8-methoxyquinoline (B1362559) yields the 5-bromo derivative as the sole product. researchgate.net Reagents such as N-bromosuccinimide (NBS) or bromine (Br₂) are commonly used for this purpose. mdpi.com
Direct electrophilic fluorination of the tetrahydroquinoline ring is often challenging. Therefore, the fluorine atom is typically introduced earlier in the synthetic sequence, for example, by starting with a fluorinated aniline or by utilizing specialized fluorinating reagents. thieme.demdpi.com A directed ortho-lithiation of a suitably protected phenethylamine (B48288) derivative can be used to introduce a fluorine atom at the desired position, which is then carried through the cyclization sequence. nih.govresearchgate.net
| Halogenation Method | Reagent | Typical Position of Substitution |
| Bromination | N-Bromosuccinimide (NBS), Bromine (Br₂) | Ortho, Para to activating groups (e.g., C5, C7) |
| Fluorination | Often incorporated in starting material | Position determined by precursor synthesis |
Directed Ortho-Lithiation Strategies for Fluorination
Directed ortho-lithiation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.orgsemanticscholar.org The strategy relies on a directing metalating group (DMG) which coordinates to an organolithium reagent, typically n-butyllithium or s-butyllithium, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org This generates a stabilized aryllithium intermediate that can then react with an electrophile to introduce a substituent with high regioselectivity. semanticscholar.org
In the context of synthesizing fluorinated tetrahydroquinolines, a DMG already present on the precursor molecule can guide the introduction of a fluorine atom. Common DMGs include amides, carbamates, and tertiary amines, which contain heteroatoms capable of coordinating with lithium. wikipedia.org The general mechanism involves the formation of a complex between the DMG and the alkyllithium base, which positions the base for the selective removal of a nearby proton on the aromatic ring. semanticscholar.org
A practical application of this strategy is seen in the synthesis of fluorinated isoquinoline (B145761) analogues. For instance, the synthesis of 8-fluoro-3,4-dihydroisoquinoline (B12937770) has been achieved through a procedure based on a directed ortho-lithiation reaction. mdpi.com This key intermediate can then be applied in various subsequent transformations. mdpi.com Although a direct example for this compound is not detailed, the principle remains applicable. A suitably protected tetrahydroquinoline with a directing group at the N-1 position or a substituent at C-8 could direct lithiation to the C-8 or C-7 position, respectively. Subsequent quenching of the resulting aryllithium species with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), would install the fluorine atom.
Table 1: Key Aspects of Directed Ortho-Lithiation
| Feature | Description |
|---|---|
| Principle | A directing metalating group (DMG) guides deprotonation to the ortho position via coordination with an organolithium reagent. wikipedia.orgbaranlab.org |
| Bases | Strong, non-nucleophilic bases such as n-BuLi, s-BuLi, or t-BuLi are commonly used. uwindsor.ca |
| Directing Groups | Functional groups with heteroatoms (e.g., -CONR₂, -NHCOR, -OR, -NR₂) that can act as Lewis bases. semanticscholar.org |
| Electrophiles | The generated aryllithium can react with various electrophiles, including fluorinating agents like NFSI. |
| Advantage | High regioselectivity, allowing for the synthesis of specific isomers that are difficult to obtain through classical electrophilic aromatic substitution. semanticscholar.org |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Introducing Substituents
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide or triflate, is particularly versatile for introducing a wide range of substituents onto aromatic rings. mdpi.com For a molecule like this compound, the bromine atom at the C-5 position serves as an excellent handle for such transformations.
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:
Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the tetrahydroquinoline, forming a palladium(II) intermediate.
Transmetalation : The organic group from the organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium(II) center, displacing the halide. This step is typically facilitated by a base. mdpi.com
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. nih.gov
This methodology allows for the introduction of various aryl, heteroaryl, alkyl, or alkenyl groups at the C-5 position by selecting the appropriate boronic acid or ester. The reaction conditions are generally mild and tolerant of a wide array of functional groups, making it a robust method for creating diverse libraries of substituted tetrahydroquinolines for structure-activity relationship (SAR) studies. nih.gov For example, a variety of palladium-catalyzed cross-coupling reactions have been successfully performed on bromo-naphthalene precursors to generate diverse compound libraries. nih.gov
Table 2: Example Suzuki-Miyaura Reaction Components for Modifying this compound
| Component | Role | Examples |
|---|---|---|
| Aryl Halide | Electrophilic partner | This compound |
| Organoboron Reagent | Nucleophilic partner | Phenylboronic acid, 4-pyridylboronic acid, methylboronic acid |
| Palladium Catalyst | Facilitates the reaction | Pd(PPh₃)₄, Pd(dppf)Cl₂ mdpi.com |
| Base | Activates the boronic acid | Na₂CO₃, K₃PO₄, Cs₂CO₃ mdpi.com |
| Solvent | Reaction medium | Toluene, Dioxane, DMF |
Nucleophilic Aromatic Substitution in Halogenated Quinoline Derivatives
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings that are electron-deficient. wikipedia.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org Subsequent loss of a leaving group, typically a halide, restores the aromaticity. libretexts.org
The presence of electron-withdrawing groups positioned ortho or para to the leaving group significantly activates the ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer complex. wikipedia.orglibretexts.org In halogenated quinoline derivatives, the nitrogen atom within the ring acts as an electron-withdrawing group, making positions 2 and 4 particularly susceptible to SNAr reactions. quimicaorganica.org
Derivatization at the Tetrahydroquinoline Nitrogen and Aryl Ring
N-Alkylation and N-Acylation Reactions
The secondary amine nitrogen in the 1,2,3,4-tetrahydroquinoline core is a versatile site for derivatization through N-alkylation and N-acylation reactions. These transformations are crucial for modulating the molecule's physicochemical properties and for synthesizing analogues with potential biological activity.
N-Alkylation can be achieved through several methods. A common approach is reductive amination, where the tetrahydroquinoline is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride or Hantzsch ester. A one-pot tandem reaction has been developed where quinolines are first reduced to tetrahydroquinolines and then undergo reductive alkylation with an aldehyde, catalyzed by boronic acid. acs.org This method provides an efficient route to a wide range of N-alkyl tetrahydroquinolines. acs.org Alternatively, direct alkylation can be performed using alkyl halides in the presence of a base to neutralize the hydrogen halide byproduct.
N-Acylation involves the reaction of the tetrahydroquinoline nitrogen with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base like triethylamine (B128534) or pyridine. This reaction readily forms stable amide derivatives, introducing carbonyl functionalities that can serve as handles for further modification or as key pharmacophoric elements.
Introduction of Diverse Functionalities via Halogen Exchange
The bromine atom at the C-5 position of this compound is a key functional group that enables further diversification of the aryl ring through halogen exchange reactions. One of the most powerful of these is the lithium-halogen exchange. wikipedia.org
In this reaction, the bromo-substituted tetrahydroquinoline is treated with a strong organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. tcnj.edu This rapidly exchanges the bromine atom for a lithium atom, generating a highly reactive aryllithium intermediate. wikipedia.orgtcnj.edu This intermediate can then be trapped with a wide variety of electrophiles to install new functional groups at the C-5 position.
Table 3: Potential Derivatizations via Lithium-Halogen Exchange
| Electrophile | Introduced Functional Group |
|---|---|
| CO₂ (followed by acid workup) | Carboxylic acid (-COOH) |
| DMF (N,N-Dimethylformamide) | Aldehyde (-CHO) |
| I₂ | Iodide (-I) |
| R-B(OR')₂ | Boronic ester (-B(OR')₂) |
This strategy provides a powerful route to derivatives that would be difficult to access through other means, significantly expanding the chemical space around the tetrahydroquinoline scaffold.
Stereoselective Synthesis of Chiral Tetrahydroquinoline Analogues
The synthesis of enantiomerically pure tetrahydroquinolines is of great interest, as the stereochemistry of bioactive molecules is often critical to their function. Several strategies have been developed for the stereoselective synthesis of this scaffold.
One approach involves the use of chiral catalysts. For example, chiral phosphoric acids have been successfully used to catalyze the enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones via a dehydrative cyclization followed by an asymmetric reduction. organic-chemistry.org Another strategy employs chiral ligands in metal-catalyzed reactions. Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been used as ligands in metal complexes for asymmetric transfer hydrogenation of dihydroisoquinolines, highlighting the utility of chiral quinoline-based structures in asymmetric synthesis. nih.gov
An alternative method starts with chiral precursors. The diastereoselective propargylation or allylation of chiral N-tert-butanesulfinyl aldimines can produce chiral amine intermediates that are then cyclized to form stereochemically defined tetrahydroisoquinoline analogues. ua.es This substrate-controlled approach leverages the chirality of the starting material to direct the stereochemical outcome of subsequent transformations. These methodologies provide robust pathways to access specific stereoisomers of substituted tetrahydroquinolines for advanced studies.
Advanced Characterization Techniques and Structural Analysis
Spectroscopic Characterization
Spectroscopic techniques are indispensable for probing the molecular structure of 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline, providing detailed information about its atomic connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. While specific experimental data for this compound is not widely published, the expected spectral features can be inferred from related structures such as 8-fluoro-1,2,3,4-tetrahydroisoquinoline (B55503) and other substituted tetrahydroquinolines. nih.gov
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the saturated heterocyclic ring (at positions 2, 3, and 4) would appear as multiplets in the upfield region (typically δ 1.5-3.5 ppm). The aromatic protons would be located in the downfield region (δ 6.5-7.5 ppm), with their chemical shifts and coupling patterns influenced by the electron-withdrawing effects of the bromine and fluorine atoms. The N-H proton would likely appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum would provide information on all unique carbon environments. The aliphatic carbons (C2, C3, C4) would resonate in the upfield region (δ 20-50 ppm). The aromatic carbons would appear downfield (δ 110-150 ppm), with the carbons directly attached to the electronegative halogen and nitrogen atoms showing characteristic shifts. Carbon-fluorine coupling (J-CF) would be observable for the aromatic carbons near the fluorine atom.
¹⁹F NMR: The fluorine-19 NMR spectrum is a sensitive probe for fluorine-containing compounds. For this compound, a single resonance is expected. Its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. Coupling between the ¹⁹F nucleus and nearby protons (H-7) would likely result in a doublet of doublets, as seen in similar structures like 8-fluoro-1,2,3,4-tetrahydroisoquinoline. nih.gov
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling |
|---|---|---|
| Aromatic CH | ~ 6.5 - 7.2 | Doublets, Triplets |
| N-H | Variable, broad singlet | - |
| CH₂ (Position 2) | ~ 3.2 - 3.6 | Triplet or Multiplet |
| CH₂ (Position 4) | ~ 2.6 - 3.0 | Triplet |
| CH₂ (Position 3) | ~ 1.8 - 2.2 | Multiplet |
| Aromatic C-Br | ~ 110 - 120 | Singlet |
| Aromatic C-F | ~ 150 - 160 | Doublet (¹JCF) |
| ¹⁹F | ~ -110 to -130 | Multiplet (coupling to protons) |
Note: The data in this table are estimated values based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. Key expected vibrations include the N-H stretch of the secondary amine, C-H stretches for both aromatic and aliphatic groups, C=C stretching within the aromatic ring, and C-Br and C-F bond vibrations. Data from the parent compound, 1,2,3,4-tetrahydroquinoline (B108954), shows characteristic peaks that would be shifted by the halogen substituents. nist.gov
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
|---|---|---|
| N-H | 3300 - 3500 | Stretching |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Aliphatic C-H | 2850 - 2960 | Stretching |
| Aromatic C=C | 1450 - 1600 | Stretching |
| C-N | 1250 - 1350 | Stretching |
| C-F | 1000 - 1400 | Stretching |
| C-Br | 500 - 600 | Stretching |
HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₉H₉BrFN), HRMS would detect the molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This pattern is a definitive indicator of a monobrominated compound.
X-ray Crystallography for Absolute Configuration and Conformation Elucidation
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration and solid-state conformation. While no crystal structure for this compound itself is available in the reviewed literature, analysis of a closely related, more complex derivative, 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, provides valuable insight. nih.gov
In this related structure, the tetrahydropyridine (B1245486) ring of the tetrahydroquinoline system adopts an envelope conformation. nih.gov This suggests that the saturated portion of the this compound ring is non-planar, likely adopting a similar envelope or a half-chair conformation to minimize steric strain. Such analysis allows for a reliable prediction of the compound's molecular geometry in the solid state.
Chromatographic Purity and Separation Techniques
Assessing the purity of a synthesized compound is critical. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose. moravek.com For this compound, a reversed-phase HPLC method would typically be employed. This involves a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). The compound's purity is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all observed peaks. This method is highly effective for separating the target compound from any starting materials, by-products, or other impurities. rsc.org
Structure Activity Relationship Sar Studies of 5 Bromo 8 Fluoro 1,2,3,4 Tetrahydroquinoline Analogues
Positional Effects of Halogen Substituents on Biological Activity
The nature and position of halogen atoms on the tetrahydroquinoline ring have been shown to be critical determinants of biological activity. The interplay between electronegativity, size, and the ability to form halogen bonds significantly influences the interaction of these compounds with their biological targets.
Impact of Bromine at Position 5
The introduction of a bromine atom at the 5-position of the tetrahydroquinoline ring has been demonstrated to enhance biological activity in certain contexts. Studies comparing 5-bromo-substituted analogues with their non-brominated counterparts have revealed that the presence of bromine can lead to a significant increase in potency. For instance, in a series of tetrahydroquinoline analogues developed as EPAC inhibitors, the 5-bromo-substituted compound exhibited approximately three-fold greater potency than the analogue lacking the bromine atom. This suggests that the bulky and lipophilic nature of the bromine atom at this position may facilitate favorable interactions within the binding pocket of the target protein.
Influence of Fluorine at Position 8
The substitution of a fluorine atom at the 8-position of the quinoline (B57606) core has been investigated, revealing potential modulatory effects on both activity and stability. While direct SAR data on 8-fluoro-1,2,3,4-tetrahydroquinolines is limited, studies on related quinolone structures have shown that an 8-fluoro substituent can lead to decreased antibacterial activity and increased cytotoxicity upon exposure to UV light. nih.gov This highlights the sensitive nature of this position and suggests that the introduction of a highly electronegative fluorine atom can influence the electronic properties and photoreactivity of the molecule, which in turn can impact its biological profile. Further research is required to delineate the specific influence of an 8-fluoro group on the tetrahydroquinoline scaffold.
Combined Effects of Halogenation
The simultaneous presence of a bromine atom at position 5 and a fluorine atom at position 8 introduces a unique electronic and steric profile to the tetrahydroquinoline molecule. While specific studies detailing the synergistic or antagonistic effects of this particular di-halogenation pattern are not extensively available, the combination of a larger, more polarizable halogen (bromine) and a small, highly electronegative halogen (fluorine) is a common strategy in medicinal chemistry to fine-tune a compound's pharmacokinetic and pharmacodynamic properties. The presence of these halogens is known to influence binding affinity and metabolic stability, making 5-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline (B1443966) a key intermediate in the synthesis of compounds targeting the central nervous system. myskinrecipes.com
Role of N-Substituents (e.g., Formyl, Acetyl) on Activity
Modification of the nitrogen atom of the tetrahydroquinoline ring, particularly through acylation, has emerged as a crucial strategy for modulating the biological activity of these analogues. The introduction of small acyl groups, such as formyl and acetyl, can significantly impact a compound's affinity for its target.
Research on a series of μ-opioid receptor (MOR) agonist/δ-opioid receptor (DOR) antagonist ligands based on the tetrahydroquinoline core demonstrated that N-acetylation led to an increase in DOR affinity. acs.org This modification resulted in ligands with a more balanced affinity for both MOR and DOR. acs.org This suggests that the introduction of a carbonyl-containing moiety at the nitrogen position is beneficial for maintaining high affinity for certain receptors. While direct comparative studies between N-formyl and N-acetyl groups on the 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline scaffold are limited, the principle that N-acylation can tune receptor affinity and selectivity is well-established.
Table 1: Effect of N-Substituents on Opioid Receptor Affinity
| Compound | N-Substituent | MOR Affinity (Ki, nM) | DOR Affinity (Ki, nM) |
| 4a | H | 1.2 ± 0.2 | 110 ± 10 |
| 4b | Acetyl | 2.0 ± 0.3 | 2.5 ± 0.4 |
Data adapted from a study on MOR/DOR ligands with a tetrahydroquinoline core. acs.org
Stereochemical Considerations and Enantiomeric Purity
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical factor in determining its biological activity. For chiral molecules like many substituted tetrahydroquinolines, the individual enantiomers can exhibit significantly different pharmacological and toxicological profiles.
Structure-Based Design Principles for Optimizing Potency
The rational design of more potent and selective this compound analogues relies on a deep understanding of their interaction with their biological targets at a molecular level. Structure-based design, often aided by computational modeling, provides a powerful tool for optimizing these interactions.
Key principles for optimizing the potency of tetrahydroquinoline derivatives include:
Target-Specific Interactions: Utilizing high-resolution structural information of the target protein, such as from X-ray crystallography or cryo-electron microscopy, allows for the design of analogues that can form specific and favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) with key amino acid residues in the binding site.
Computational Modeling: Techniques such as molecular docking and molecular dynamics simulations can be employed to predict the binding modes and affinities of novel analogues. tandfonline.com These methods can help prioritize the synthesis of compounds with the highest predicted potency.
Pharmacophore Modeling: Identifying the essential structural features (pharmacophore) required for biological activity allows for the design of novel scaffolds that retain these key features while potentially improving other properties like solubility or metabolic stability.
Fragment-Based Drug Discovery: Small molecular fragments that bind to the target can be identified and then grown or linked together to create more potent lead compounds. This approach can be particularly useful for exploring the chemical space around the tetrahydroquinoline core.
By applying these principles, medicinal chemists can iteratively modify the this compound scaffold to enhance its affinity and selectivity for a given biological target, ultimately leading to the development of more effective therapeutic agents.
Theoretical and Computational Chemistry of 5 Bromo 8 Fluoro 1,2,3,4 Tetrahydroquinoline
Quantum Chemical Calculations
Electronic Structure and Reactivity Predictions
In the absence of direct computational studies, predictions regarding the electronic structure and reactivity of 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline can be inferred from general principles of organic chemistry. The presence of two halogen substituents on the aromatic ring is expected to lower the energy levels of the frontier molecular orbitals (HOMO and LUMO), potentially affecting its reactivity in chemical transformations. The precise impact on properties such as ionization potential, electron affinity, and chemical hardness would require dedicated quantum chemical calculations.
Molecular Electrostatic Potential (MEP) Analysis
A Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. researchgate.net For this compound, it is anticipated that the electronegative fluorine and bromine atoms would create regions of positive electrostatic potential (electron-poor) on adjacent carbon atoms and a region of negative potential (electron-rich) around themselves. The nitrogen atom of the tetrahydroquinoline ring would also represent a site of negative electrostatic potential. This distribution is crucial for understanding non-covalent interactions and predicting sites of chemical attack. mdpi.com
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful tools for investigating the interaction of small molecules with biological targets. mdpi.comekb.eg While no specific docking studies have been published for this compound, the tetrahydroquinoline scaffold is a common motif in medicinal chemistry, often targeting receptors in the central nervous system. myskinrecipes.com
Prediction of Ligand-Target Interactions
Hypothetically, if this compound were to be docked into a protein active site, the bromine and fluorine atoms could participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The aromatic ring could engage in π-π stacking or hydrophobic interactions, while the secondary amine in the tetrahydroquinoline ring could act as a hydrogen bond donor or acceptor.
Conformational Analysis and Binding Mode Elucidation
The tetrahydroquinoline ring system is not planar and can adopt different conformations. A thorough conformational analysis would be a prerequisite for any meaningful molecular docking study to identify the low-energy conformers that are most likely to bind to a biological target. Subsequent molecular dynamics simulations could then be employed to assess the stability of the predicted binding pose and to understand the dynamic nature of the ligand-receptor complex.
QSAR (Quantitative Structure-Activity Relationship) Modeling
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govdergipark.org.tr To develop a QSAR model for a series of compounds including this compound, a dataset of molecules with varying substituents and their corresponding measured biological activities would be required. Molecular descriptors, which are numerical representations of molecular properties, would be calculated for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods would then be used to build a predictive model. Given the lack of published biological data for this compound, the development of a specific QSAR model is not currently feasible.
Mechanistic Investigations of Biological Activities Excluding Clinical Data
Exploration of Molecular Targets and Pathways
The tetrahydroquinoline scaffold, particularly when substituted with halogen atoms like bromine, has been identified as a key pharmacophore interacting with various biological targets.
EPAC1 Inhibition Mechanisms
One of the most well-documented activities of bromo-substituted tetrahydroquinolines is the inhibition of the Exchange Protein Directly Activated by cAMP 1 (EPAC1). EPAC proteins are crucial mediators in numerous cellular processes, making them attractive therapeutic targets for conditions like cardiac hypertrophy and cancer metastasis. nih.govacs.org
A notable analog, CE3F4 (5,7-dibromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbaldehyde), has been identified as a potent EPAC1 inhibitor. nih.gov Kinetic studies revealed that CE3F4 functions as an uncompetitive inhibitor with respect to cAMP and its analogs. This means it does not directly compete with cAMP for binding to EPAC1. nih.gov Instead, it is thought to bind to the agonist-EPAC1 complex, preventing the conformational change necessary for its activation and subsequent signaling cascade, such as the activation of its effector, Rap1. nih.gov
Structure-activity relationship (SAR) studies have underscored the importance of specific chemical groups for this inhibitory activity. The presence of a bromine atom at the 5-position of the tetrahydroquinoline skeleton is crucial for potency. For instance, a 5-bromo-substituted N-formyl tetrahydroquinoline analog was found to be approximately three times more potent as an EPAC1 inhibitor than the corresponding analog lacking the bromine atom. nih.govacs.org Further bromination at the 7-position, as seen in CE3F4, increases potency even more. acs.org The N-formyl group at position 1 is also considered critical for the inhibitory action. nih.gov
Modulation of Nitric Oxide Synthase (NOS) Activity
Nitric oxide (NO) is a key signaling molecule produced by three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), inducible (iNOS), and endothelial (eNOS). nih.gov Dysregulation of NOS activity is implicated in various pathological conditions, including neurodegenerative disorders and inflammatory diseases. mdpi.comrsc.org To date, there is no available scientific literature detailing the direct interaction or modulation of any NOS isoform by 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline or its closely related bromo-substituted analogs. Therefore, its role in pathways governed by nitric oxide remains uninvestigated.
Interaction with Specific Receptors in the Central Nervous System
The tetrahydroquinoline and the structurally related tetrahydroisoquinoline (THIQ) scaffolds are known to be privileged structures for targeting the central nervous system (CNS). nih.gov Analogs have been developed as ligands for key CNS receptors, including serotonin (B10506) (5-HT) and dopamine (B1211576) (DA) receptor subtypes. nih.gov While direct binding data for this compound is unavailable, related N-alkylated tetrahydroisoquinolines have been explored for their binding profiles at these clinically relevant receptors, suggesting that the core structure is amenable to interaction with CNS targets. nih.gov However, without specific studies, the receptor binding profile of this compound cannot be confirmed.
Anticancer Mechanisms (Pre-clinical Models, Cellular Assays)
The tetrahydroquinoline core is a feature of numerous compounds investigated for anticancer properties. nih.govresearchgate.net The mechanisms of action are varied and appear to be dependent on the specific substitution pattern of the molecule.
One key mechanism is the induction of apoptosis (programmed cell death). Studies on certain tetrahydroquinoline derivatives have shown they can induce apoptosis in cancer cells by modulating the expression of key regulatory proteins. nih.gov For example, some analogs have been observed to increase the expression of pro-apoptotic proteins like Bax and the executioner caspase-3, while simultaneously decreasing the levels of anti-apoptotic proteins such as Bcl-2. nih.gov Other derivatives have been shown to induce cell cycle arrest, often at the G0/G1 phase, and trigger autophagy through the PI3K/AKT/mTOR signaling pathway. researchgate.net
Furthermore, highly brominated quinolines have demonstrated significant antiproliferative activity against various cancer cell lines, including C6 (rat glioblastoma), HeLa (human cervical cancer), and HT29 (human colon adenocarcinoma). nih.gov Some of these compounds were found to inhibit human topoisomerase I, a critical enzyme for DNA replication and repair. nih.gov The inhibition of EPAC1, as discussed previously, also has implications for cancer therapy, as EPAC is known to regulate the proliferation and migration of certain cancer cells. nih.gov
Antiprotozoal and Antimicrobial Properties (In vitro, Cellular Assays)
While halogenated compounds are a frequent focus of antimicrobial research, current scientific literature does not provide specific data on the antiprotozoal or antimicrobial activities of this compound or its close structural analogs. nih.govnih.gov Research in this area has focused on other classes of molecules, such as brominated quinoline-diones and flavonoids. nih.govnih.gov Therefore, the potential of this specific compound as an antimicrobial agent remains an open area for investigation.
Biochemical Assays and Cellular Studies
The mechanistic investigations of bromo-substituted tetrahydroquinolines have been supported by a variety of biochemical and cellular assays.
EPAC1 Inhibition Assays: The inhibitory activity against EPAC1 has been quantified using fluorescence-based high-throughput screening assays that measure the guanine (B1146940) nucleotide exchange factor (GEF) activity of EPAC1 on its substrate Rap1. nih.gov A common method is the BODIPY-GDP-based GEF activity assay, which monitors the exchange of fluorescently labeled GDP for GTP on Rap1. nih.govacs.org
Antiproliferative and Cytotoxicity Assays: The anticancer effects of these compounds are typically screened using in vitro growth inhibition assays on various cancer cell lines. nih.gov Common methods include the Alamar Blue assay and the MTT assay, which measure cell viability and proliferation. nih.govresearchgate.net The IC50 value, representing the concentration at which 50% of cell growth is inhibited, is a key metric derived from these assays.
Apoptosis and Cell Cycle Analysis: To determine the mechanism of cell death, flow cytometry is frequently used to analyze the cell cycle distribution and quantify apoptotic cells. researchgate.netdigitellinc.com Western blot analysis is employed to measure changes in the expression levels of key proteins involved in apoptosis (e.g., Bax, Bcl-2, Caspase-3) and cell cycle regulation (e.g., p21, p27, p53). nih.govresearchgate.net
Enzyme Inhibition Assays: For specific targets like topoisomerase I, biochemical assays are used to measure the inhibition of the enzyme's catalytic activity, such as its ability to relax supercoiled DNA. nih.gov
The table below summarizes the structure-activity relationship findings for EPAC1 inhibition by several tetrahydroquinoline analogs.
| Compound/Analog | Substitutions | Relative Potency/Activity |
| Analog 3 | 6-fluoro, 2-methyl, 1-formyl | Baseline |
| Analog 6 | 5-bromo , 6-fluoro, 2-methyl, 1-formyl | ~3-fold more potent than Analog 3 acs.org |
| CE3F4 | 5,7-dibromo , 6-fluoro, 2-methyl, 1-formyl | ~4-fold more potent than Analog 6 acs.org |
| Analog 7 | 5,7-dibromo , 6-fluoro, 2-methyl (no formyl group) | Loss of activity compared to CE3F4 acs.org |
| Analog 9 | 5,7-dibromo , 6-fluoro, 2-methyl, 1-acetyl | Loss of activity compared to CE3F4 acs.org |
| Data sourced from Almaqwashi et al. (2017). acs.org |
Enzyme Inhibition Assays
There is no specific data available in the public domain detailing the inhibitory activity of this compound against specific enzymes.
Receptor Binding Studies
Information regarding the affinity and binding profile of this compound to specific biological receptors is not currently available in published research.
Cell-based Assays for Functional Response (e.g., Rap1 activation)
There are no publicly accessible studies that have investigated the functional cellular response, such as the activation of Rap1, induced by this compound.
Mechanistic Studies on Metabolic Stability and Pharmacokinetic Properties (Pre-clinical)
Preclinical data detailing the metabolic stability and pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, have not been reported in the available scientific literature.
Synthetic Applications and Precursor Utility
5-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline as a Building Block in Complex Molecule Synthesis
As a functionalized heterocyclic scaffold, this compound is a key starting material for the synthesis of a range of bioactive compounds. The bromine atom at the 5-position can readily participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of diverse aryl, heteroaryl, or alkynyl substituents. This versatility is crucial for creating libraries of compounds for drug discovery programs.
Synthesis of Diverse Tetrahydroquinoline and Isoquinoline (B145761) Derivatives
The this compound core can be chemically modified to produce a wide array of derivatives. The secondary amine within the tetrahydroquinoline ring can undergo N-alkylation or N-acylation to introduce various functional groups. Furthermore, the aromatic ring can be further functionalized through electrophilic aromatic substitution reactions, with the existing substituents directing the position of new groups.
While specific examples for this compound are not extensively documented, the general reactivity of the tetrahydroquinoline and isoquinoline nucleus is well-established. For instance, oxidation of the tetrahydroquinoline ring can yield the corresponding quinoline (B57606). Dehydrogenation reactions are also a common strategy to access the fully aromatic quinoline core. researchgate.net
A related compound, 8-fluoro-3,4-dihydroisoquinoline (B12937770), has been shown to be a versatile precursor for 1,8-disubstituted tetrahydroisoquinolines. nih.govresearchgate.net This analog undergoes reduction and alkylation to form various derivatives, highlighting the potential synthetic pathways available for similarly structured compounds like this compound.
The table below illustrates the types of derivatives that could potentially be synthesized from this compound based on known reactions of similar compounds.
| Precursor | Reaction Type | Potential Product Class |
| This compound | Suzuki Coupling | 5-Aryl-8-fluoro-1,2,3,4-tetrahydroquinolines |
| This compound | Sonogashira Coupling | 5-Alkynyl-8-fluoro-1,2,3,4-tetrahydroquinolines |
| This compound | N-Alkylation | 1-Alkyl-5-bromo-8-fluoro-1,2,3,4-tetrahydroquinolines |
| This compound | Dehydrogenation | 5-Bromo-8-fluoroquinoline |
Development of New Synthetic Methodologies Utilizing Halogenated Tetrahydroquinolines
The development of novel synthetic methods is crucial for advancing organic chemistry. Halogenated tetrahydroquinolines are important substrates in the exploration of new catalytic systems and reaction conditions. For example, new protocols for cross-coupling reactions are often tested on substrates containing bromo and fluoro substituents to evaluate the catalyst's efficiency and selectivity. uzh.chnih.gov
The presence of both bromine and fluorine on the tetrahydroquinoline ring allows for selective functionalization. The carbon-bromine bond is typically more reactive in palladium-catalyzed cross-coupling reactions than the carbon-fluorine bond, allowing for sequential modifications of the molecule. This differential reactivity is a powerful tool in the design of complex synthetic routes.
Furthermore, the development of catalytic systems for the hydrogenation of halogen-containing aromatic compounds is an active area of research. organic-chemistry.org Efficient and selective methods for the reduction of quinolines to tetrahydroquinolines without cleavage of the carbon-halogen bonds are highly desirable.
The table below summarizes some modern synthetic methodologies applicable to the synthesis of tetrahydroquinoline derivatives.
| Methodology | Description |
| Domino Reactions | Multi-step reactions where subsequent transformations occur in a single pot without the need for isolating intermediates. |
| Borrowing Hydrogen | A catalytic cycle where a substrate is temporarily dehydrogenated to a more reactive intermediate, which then undergoes a reaction and is subsequently re-hydrogenated. |
| Catalytic Hydrogenation | The use of a catalyst, often a transition metal, to facilitate the addition of hydrogen to a molecule, for example, the reduction of quinolines to tetrahydroquinolines. |
Future Research Directions
Design and Synthesis of Novel Tetrahydroquinoline Analogues with Tailored Properties
The strategic modification of the 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline core is a key avenue for future research. The design and synthesis of new analogues will focus on systematically altering the molecule to enhance potency, selectivity, and pharmacokinetic properties. This involves the introduction of diverse substituents at various positions of the tetrahydroquinoline ring system. For instance, functionalization at the nitrogen atom (N1 position) can significantly modulate the compound's basicity and its interaction with biological targets.
Furthermore, derivatization at the C2, C3, and C4 positions of the heterocyclic ring, as well as further substitution on the benzene (B151609) ring, will be explored. The introduction of chiral centers is another critical aspect, as stereoisomers often exhibit distinct biological activities. The development of stereoselective synthetic methods will be crucial to access enantiomerically pure compounds, allowing for a more precise understanding of structure-activity relationships (SAR). The goal is to create a library of analogues with fine-tuned electronic and steric properties, optimized for specific biological targets. Recent studies on morpholine-substituted THQ derivatives have shown that such modifications can enhance selectivity and potency, for example as mTOR inhibitors. mdpi.comnih.govpreprints.org
Advanced Mechanistic Characterization of Biological Activities at the Molecular Level
While the tetrahydroquinoline core is associated with a broad range of biological activities, the precise molecular mechanisms of action for many derivatives, including this compound, remain to be fully elucidated. Future research will employ advanced biochemical and biophysical techniques to identify and characterize the direct molecular targets of this compound and its analogues.
This will involve target identification studies using methods such as affinity chromatography, proteomics, and genetic screening. Once potential targets are identified, detailed mechanistic studies will be conducted to understand the nature of the interaction at the molecular level. This includes determining binding affinities, mapping the binding site, and elucidating the downstream signaling pathways affected by the compound. Techniques such as X-ray crystallography of ligand-protein complexes, nuclear magnetic resonance (NMR) spectroscopy, and cryo-electron microscopy will be instrumental in providing atomic-level insights into these interactions. For example, studies on other THQ derivatives have explored their role in targeting the PI3K/AKT/mTOR signaling pathway in cancer cells. nih.govresearchgate.net
Computational-Experimental Integration for Rational Design
The integration of computational chemistry with experimental synthesis and biological testing will be pivotal in accelerating the discovery and optimization of novel this compound-based therapeutic agents. Computational tools will be employed for the rational design of new analogues with improved properties.
Interactive Data Table: Computational Approaches in THQ Drug Design
| Computational Method | Application in THQ Research | Potential Insights for this compound |
| Molecular Docking | Predicting the binding mode and affinity of THQ derivatives to specific protein targets. | Identification of potential biological targets and prediction of binding interactions, guiding the design of more potent analogues. |
| Quantitative Structure-Activity Relationship (QSAR) | Establishing a mathematical relationship between the chemical structure and biological activity of a series of THQ compounds. | Predicting the biological activity of newly designed analogues before their synthesis, saving time and resources. mdpi.com |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the THQ-protein complex over time to assess its stability and conformational changes. | Understanding the stability of the ligand-receptor interaction and identifying key residues involved in binding. mdpi.comnih.gov |
| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of THQ derivatives. | Early assessment of the drug-like properties of designed compounds, helping to prioritize candidates with favorable pharmacokinetic profiles. mdpi.com |
This synergistic approach, where computational predictions guide experimental work and experimental results refine computational models, will create a powerful feedback loop for the efficient development of new drug candidates.
Exploration of New Synthetic Pathways for Enhanced Efficiency and Sustainability
The development of efficient and sustainable synthetic methods for the production of this compound and its derivatives is a crucial area for future research. While classical methods for tetrahydroquinoline synthesis exist, there is a continuous need for greener, more atom-economical, and scalable routes.
Future efforts will likely focus on the development of novel catalytic systems, including those based on earth-abundant metals, to facilitate the key bond-forming reactions. nih.gov Domino, tandem, or cascade reactions, which allow for the construction of complex molecular architectures in a single step from simple starting materials, will be a key focus. nih.gov These approaches not only improve efficiency but also reduce waste, aligning with the principles of green chemistry. Furthermore, the exploration of flow chemistry and other modern synthetic technologies could enable the continuous and scalable production of these valuable compounds.
Broadening the Scope of Biological Targets and Therapeutic Areas for Tetrahydroquinoline Derivatives
The versatile tetrahydroquinoline scaffold has been implicated in a wide array of biological activities, suggesting that its derivatives could be developed for a multitude of therapeutic applications. While research may initially focus on established areas for THQs, such as anticancer and neurotropic agents, future investigations will aim to broaden the scope of potential biological targets and therapeutic indications for this compound and its analogues. thieme-connect.comcncb.ac.cn
This will involve high-throughput screening of this compound and its derivatives against a diverse panel of biological targets, including enzymes, receptors, and ion channels. Emerging therapeutic areas where THQ derivatives are showing promise include treatments for prostate cancer, where they have been identified as potent androgen receptor antagonists, and in targeting the mTOR pathway for various cancers. thieme-connect.comnih.gov The unique substitution pattern of this compound may confer novel activities, and a systematic exploration of its biological profile could uncover unexpected therapeutic opportunities. This broad-based screening approach, coupled with detailed mechanistic studies, will be essential for unlocking the full therapeutic potential of this promising class of compounds.
Q & A
Basic Questions
Q. What synthetic routes are recommended for 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline, and how do reaction conditions influence yield?
- Methodology :
-
Step 1 : Start with tetrahydroquinoline scaffolds. Bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at 80°C .
-
Step 2 : Fluorination at the 8-position typically employs electrophilic fluorinating agents like Selectfluor™ in acetonitrile at 60°C. Regioselectivity is influenced by electron-donating/withdrawing groups .
-
Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization to achieve >95% purity, as demonstrated in halogenated tetrahydroquinoline derivatives .
- Key Considerations :
-
Catalytic systems (e.g., Pd for cross-coupling) may improve efficiency for complex derivatives .
-
Monitor reaction progress via TLC and confirm final structure using / NMR and HRMS .
Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?
- Primary Methods :
-
NMR Spectroscopy : NMR is critical for verifying fluorination (δ ≈ -120 ppm for aromatic F), while NMR confirms tetrahydroquinoline ring saturation (δ 1.5–2.5 ppm for CH₂ groups) .
-
HPLC : Use a C18 column (MeCN/H₂O, 0.1% TFA) to assess purity (>97% as per HPLC data in fluorinated analogs) .
-
Mass Spectrometry : HRMS (ESI+) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₉H₈BrF₂N⁺) .
Advanced Research Questions
Q. How do bromo and fluoro substituents affect the electronic properties and reactivity of the tetrahydroquinoline scaffold?
- Mechanistic Insights :
-
Electron Withdrawal : Bromine (σₚ ≈ 0.23) and fluorine (σₚ ≈ 0.06) alter ring electron density, impacting nucleophilic/electrophilic substitution patterns. DFT studies show decreased HOMO energy in halogenated derivatives, enhancing oxidative stability .
-
Reactivity : Fluorine’s strong electronegativity directs electrophilic attacks to meta/para positions, while bromine facilitates cross-coupling (e.g., Suzuki-Miyaura) at the 5-position .
- Experimental Design :
-
Use cyclic voltammetry to quantify redox potentials.
-
Compare reaction rates with non-halogenated analogs to isolate substituent effects .
Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) for halogenated tetrahydroquinolines be resolved?
- Conflict Resolution Strategies :
-
Computational Validation : Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict NMR shifts and compare with experimental data. For example, fluorinated tetrahydroquinolines show deviations <0.2 ppm when solvent effects (DMSO) are modeled .
-
Isotopic Labeling : Use - or -labeled compounds to assign overlapping signals .
- Case Study : In 6-fluoro-2-methyl-tetrahydroquinoline, NMR δ 2.1 ppm (CH₃) was misassigned without DEPT analysis .
Q. What strategies optimize regioselectivity in the halogenation of tetrahydroquinoline derivatives?
- Regioselective Approaches :
| Halogen | Position | Method | Yield | Reference |
|---|---|---|---|---|
| Br | 5 | NBS/AIBN | 65–75% | |
| F | 8 | Selectfluor™ | 50–60% |
- Key Factors :
- Steric hindrance from the tetrahydro ring limits halogenation to less crowded positions.
- Use directing groups (e.g., –NO₂) to override inherent selectivity .
Q. What are the stability considerations for storing this compound, and how do salt forms influence solubility?
- Storage Guidelines :
-
Free Base : Store under inert gas (Ar) at -20°C to prevent oxidation. Shelf life >6 months .
-
Hydrochloride Salt : Enhances aqueous solubility (e.g., 10 mg/mL in H₂O) but requires desiccation to avoid hydrolysis .
- Degradation Analysis :
-
Monitor via HPLC for bromine loss (retention time shifts) or ring oxidation (new UV absorbance at 300 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
